N-(3,4-dimethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-11-7-8-13(9-12(11)2)21-17-16-14-5-3-4-6-15(14)22-18(16)20-10-19-17/h7-10H,3-6H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFXVKIOMCRHMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C4=C(CCCC4)SC3=NC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and a thiophene derivative, the reaction proceeds through a series of steps involving condensation, cyclization, and amination to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Industrial production would also focus on cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: The aromatic and heterocyclic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring or the heterocyclic core.
Scientific Research Applications
Pharmacological Applications
1.1 Antitumor Activity
Recent studies have indicated that compounds similar to N-(3,4-dimethylphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine exhibit significant antitumor properties. For instance, research has shown that derivatives of benzothieno[2,3-d]pyrimidines are effective against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: A study published in ACS Omega demonstrated that specific derivatives of benzothieno[2,3-d]pyrimidine exhibited IC50 values in the micromolar range against breast cancer cell lines. The mechanism of action was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation .
1.2 Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Research suggests that it may play a role in protecting neuronal cells from oxidative stress and apoptosis.
Case Study: In an experimental model of neurodegeneration, N-(3,4-dimethylphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine demonstrated a reduction in neuronal death and improvement in cognitive function metrics when administered prior to neurotoxic insult .
The therapeutic applications of N-(3,4-dimethylphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine extend beyond oncology and neurology.
3.1 Cardiovascular Health
Emerging evidence suggests that this compound may also have cardioprotective effects. By modulating inflammatory responses and improving endothelial function, it could serve as a potential treatment for cardiovascular diseases.
Case Study: A recent investigation into the effects of benzothieno derivatives on cardiovascular health revealed a significant reduction in markers of inflammation and improved vascular reactivity in animal models .
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
N-(4-Methoxyphenyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (5c)
- Substituent : 4-Methoxyphenyl.
- Synthesis: Reacting 4-chloro-7-methyl-tetrahydrobenzothienopyrimidine with 4-methoxyaniline in ethanol under reflux (62% yield) .
- Properties : Melting point 140–142°C; IR and APCI-MS data confirm structure .
N-(4-Methoxyphenyl)-N,2-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (8)
- Substituent : 4-Methoxyphenyl with N-methylation.
- Synthesis : Alkylation of the parent amine with iodomethane using NaH in DMF (68% yield) .
- Properties : Higher melting point (198–199.6°C) compared to 5c, attributed to increased rigidity from N-methylation .
N-(4-(Methylthio)phenyl)-N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (10)
- Substituent : 4-(Methylthio)phenyl with dimethylamine.
- Synthesis : Similar alkylation strategy using iodomethane (70% yield) .
- Properties : Distinctive $ ^1H $ NMR signals for -SCH$ _3 $ (δ 2.41 ppm) and aliphatic protons .
2-(2-Chlorophenyl)-7-methyl-5,6,7,8-tetrahydro[b]benzothieno[2,3-d]pyrimidin-4-amine
- Substituent : 2-Chlorophenyl.
Structural and Physicochemical Comparisons
- Substituent Effects: Electron-Donating Groups (e.g., -OCH$ _3 $): Increase solubility and alter binding interactions in biological targets. Halogenated/Electron-Withdrawing Groups (e.g., -Cl): Enhance metabolic stability but may reduce solubility.
Biological Activity
N-(3,4-dimethylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by a benzothieno core fused with a pyrimidine structure. Its molecular formula is , and it has a complex three-dimensional conformation that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : It has been shown to interact with dopamine receptors, particularly influencing the D1 receptor subtype. This interaction may modulate dopaminergic signaling pathways, which are crucial in various neurological processes and disorders.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of neurotransmitters like dopamine and serotonin.
Neuropharmacological Effects
Research indicates that N-(3,4-dimethylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine exhibits significant neuropharmacological effects:
- Dopamine D1 Receptor Agonism : The compound has been tested for its agonistic properties on D1 receptors. Studies show it can enhance dopamine-stimulated adenylyl cyclase activity in rat brain tissues, indicating potential for treating conditions like Parkinson's disease or schizophrenia where dopaminergic signaling is disrupted.
| Study | Binding Affinity (Ki) | Effect |
|---|---|---|
| Study 1 | 49.3 nM | D1 receptor antagonist |
| Study 2 | 60.3 nM | Potent D1 receptor agonist |
Immunomodulatory Effects
In addition to its neuropharmacological properties, the compound has demonstrated immunomodulatory effects:
- Inhibition of T Cell Proliferation : In vitro studies have shown that it can inhibit T cell proliferation and natural killer (NK) cell functions. This suggests potential applications in autoimmune diseases or conditions where modulation of the immune response is beneficial.
Case Studies
Case Study 1: Neuroprotective Effects
A study explored the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that treatment with N-(3,4-dimethylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine led to reduced neuronal apoptosis and improved motor function in treated animals compared to controls.
Case Study 2: Immune Response Modulation
Another study assessed the compound's effect on immune responses in murine models. It was found that administration resulted in decreased inflammatory cytokine production and enhanced regulatory T cell populations, suggesting a role in managing inflammatory diseases.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(3,4-dimethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine?
The compound is synthesized via multi-step heterocyclic condensation. A typical route involves:
- Step 1 : Cyclization of 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carbonitrile with formamide under reflux to form the pyrimidine core .
- Step 2 : Chlorination using POCl₃ to introduce reactive sites for subsequent substitution .
- Step 3 : Coupling with 3,4-dimethylaniline under reflux in acetonitrile or ethanol to introduce the aryl amine substituent .
Key Optimization : Reflux duration (e.g., 24 hours) and solvent choice (acetonitrile vs. ethanol) critically affect yield and purity .
Q. How is structural characterization of this compound validated in academic research?
- NMR Spectroscopy : H and C NMR are standard for verifying substituent positions and aromaticity. For example, H NMR typically shows a singlet at δ ~8.0 ppm for the pyrimidine CH proton and multiplets for tetrahydrobenzothiophene protons (δ 1.6–2.9 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 325 [M+H]⁺) confirm molecular weight .
- Elemental Analysis : Matches calculated C, H, N, S percentages within ±0.3% .
Table 1 : Representative Analytical Data
| Property | Value/Description | Source |
|---|---|---|
| H NMR (DMSO-d₆) | δ 8.01 (s, 1H, CH), 2.41 (s, 3H, CH₃) | |
| LC-MS m/z | 325.0 [M+H]⁺ | |
| Yield | 71% (optimized conditions) |
Advanced Research Questions
Q. How can regioselectivity challenges in alkylation or functionalization of the tetrahydrobenzothieno-pyrimidine core be addressed?
Regioselectivity is influenced by:
- Thermodynamic Control : Alkylation at the pyrimidine N1 position dominates under mild conditions due to lower energy barriers .
- Catalytic Systems : Use of LiH or NaH in DMF enhances reactivity at sterically hindered sites .
- Green Chemistry Approaches : Solvent-free or aqueous-phase reactions reduce side products (e.g., 16 derivatives synthesized with >65% yield via energy-efficient protocols) .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in antimicrobial or antitumor activity often arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing vs. time-kill curves) .
- Structural Analogues : Compare activity of N-(3,4-dimethylphenyl) derivatives with other aryl substituents (e.g., 4-chlorophenyl analogues show enhanced antimicrobial potency) .
- Metabolic Stability : Evaluate in vitro hepatic microsomal stability to rule out false negatives due to rapid degradation .
Q. How can molecular docking and dynamics refine target identification for this compound?
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model interactions with EGFR or PKCν (common targets for thienopyrimidines) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2.0 Å indicates robust target engagement) .
- Validation : Cross-reference with crystallographic data (e.g., SHELX-refined structures) to confirm binding poses .
Table 2 : Key Biological Targets and Binding Affinities
| Target | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|
| EGFR | 0.12 | Kinase Inhibition | |
| PKCν | 0.45 | Competitive ELISA | |
| S. aureus | 8.2 | MIC (µg/mL) |
Methodological Challenges
Q. How to optimize reaction yields for large-scale synthesis without compromising purity?
- Continuous Flow Reactors : Enhance mixing and heat transfer, reducing side reactions .
- Chromatography-Free Purification : Use pH-dependent crystallization (e.g., HCl salt formation achieves >95% purity) .
- DoE (Design of Experiments) : Screen solvent/reagent ratios to identify robust conditions (e.g., triethylamine as a base improves coupling efficiency by 20%) .
Q. What computational tools predict pharmacokinetic properties of this compound?
- ADMET Prediction : SwissADME or ADMETLab estimate logP (~3.2), CNS permeability (high), and CYP450 inhibition risks .
- Solubility Enhancement : Introduce morpholine or PEG-based substituents to improve aqueous solubility (>1 mg/mL) .
Emerging Research Directions
Q. Can structural modifications enhance selectivity against off-target kinases?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
